molecular formula C8H16O B077676 2-Methyl-3-heptanone CAS No. 13019-20-0

2-Methyl-3-heptanone

Cat. No.: B077676
CAS No.: 13019-20-0
M. Wt: 128.21 g/mol
InChI Key: XYYMFUCZDNNGFS-UHFFFAOYSA-N
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Description

2-Methyl-3-heptanone, also known as butyl isopropyl ketone, is an organic compound with the molecular formula C8H16O. It is a colorless to light yellow liquid that is known for its distinctive odor. This compound is one of the trace taste- and odor-causing organic compounds present in natural water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-heptanone can be synthesized through various methods. One common synthetic route involves the reaction of propionaldehyde (propanal) with butanone (methyl ethyl ketone) under reductive conditions. This reaction yields hept-4-en-3-one, which is subsequently hydrogenated to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced through similar reductive condensation processes. The reaction conditions typically involve the use of catalysts such as palladium or nickel to facilitate the hydrogenation step. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-heptanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted ketones or alcohols depending on the nucleophile used.

Comparison with Similar Compounds

    3-Heptanone: Another ketone with a similar structure but without the methyl group at the second position.

    2-Methyl-2-heptanone: A structural isomer with the methyl group at the second position but with different reactivity and properties.

    2-Heptanone: A ketone with a similar carbon chain length but without the methyl substitution.

Uniqueness: 2-Methyl-3-heptanone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its presence as a trace compound in natural water and its applications in flavor and fragrance industries highlight its significance .

Properties

IUPAC Name

2-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYMFUCZDNNGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073395
Record name 3-Heptanone, 2-methyl-
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid
Record name 2-Methylheptan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Methylheptan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.811-0.821
Record name 2-Methylheptan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13019-20-0
Record name 2-Methyl-3-heptanone
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Record name 2-Methyl-3-heptanone
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Record name 2-METHYL-3-HEPTANONE
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Record name 3-Heptanone, 2-methyl-
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Record name 2-methylheptan-3-one
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Record name 2-METHYL-3-HEPTANONE
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Record name 2-Methyl-3-heptanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of 2-methyl-3-heptanone contribute to the aroma profile of liqueur wines?

A: In a study comparing clarification methods for liqueur wines, treatment with protease combined with heat resulted in a unique aroma profile. [] this compound was one of the six compounds found in significantly higher concentrations in this treatment group, contributing to the overall aroma profile of the liqueur wine. The study suggests that this specific compound, along with others, may be responsible for the distinct aroma qualities observed.

Q2: Can this compound be used as an internal standard in analytical chemistry?

A: Yes, this compound has been successfully utilized as an internal standard in headspace gas chromatography analysis. [] This technique was used to quantify odor compounds, including hexanal, hexanol, and trans-2-nonenal, in soymilk samples processed using different technologies. The use of an internal standard, like this compound, ensures accurate and reliable quantification of target compounds in complex mixtures.

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